molecular formula C13H13N5OS B10874355 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one

2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B10874355
M. Wt: 287.34 g/mol
InChI Key: XKNJQLMYMJRODV-UHFFFAOYSA-N
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Description

2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole and quinazolinone moieties suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophilic precursor.

    Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable carbonyl compound under acidic or basic conditions.

    Final Coupling Step: The final step involves coupling the triazole and quinazolinone moieties through a suitable linker, often involving a condensation or substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Biology: Study of its biological activity and mechanism of action in cellular and molecular biology research.

    Materials Science: Potential use in the development of new materials with unique properties, such as conductivity, fluorescence, or catalytic activity.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole and quinazolinone moieties suggest potential interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to the specific combination of the triazole and quinazolinone moieties, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C13H13N5OS/c1-2-10-16-13(18-17-10)20-7-11-14-9-6-4-3-5-8(9)12(19)15-11/h3-6H,2,7H2,1H3,(H,14,15,19)(H,16,17,18)

InChI Key

XKNJQLMYMJRODV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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